5-Methoxy-2-methyl-1,3-dinitrobenzene
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Description
“5-Methoxy-2-methyl-1,3-dinitrobenzene” is a derivative of benzene, which is a type of aromatic compound. It has a molecular formula of C7H6N2O4 . The compound contains a benzene ring with three substituents: a methoxy group (-OCH3), a methyl group (-CH3), and two nitro groups (-NO2) .
Synthesis Analysis
Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines . The specific synthesis pathway for “5-Methoxy-2-methyl-1,3-dinitrobenzene” would depend on the starting materials and reaction conditions.Molecular Structure Analysis
The molecular structure of “5-Methoxy-2-methyl-1,3-dinitrobenzene” consists of a benzene ring with three substituents: a methoxy group (-OCH3), a methyl group (-CH3), and two nitro groups (-NO2). The positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name .Chemical Reactions Analysis
The chemical reactions involving “5-Methoxy-2-methyl-1,3-dinitrobenzene” would depend on the reaction conditions and the presence of other reactants. Nitro compounds, in general, can participate in a variety of reactions, including reduction to amines, reactions with nucleophiles, and reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Methoxy-2-methyl-1,3-dinitrobenzene” would depend on its molecular structure. Nitro compounds, in general, have high dipole moments due to the polar character of the nitro group. They also have lower volatility compared to ketones of about the same molecular weight .Safety And Hazards
properties
IUPAC Name |
5-methoxy-2-methyl-1,3-dinitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O5/c1-5-7(9(11)12)3-6(15-2)4-8(5)10(13)14/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOSJLCXSPIPHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])OC)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30593551 |
Source
|
Record name | 5-Methoxy-2-methyl-1,3-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30593551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-2-methyl-1,3-dinitrobenzene | |
CAS RN |
16024-29-6 |
Source
|
Record name | 5-Methoxy-2-methyl-1,3-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30593551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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